3,5-Bis(trimethylsilyl)-3,4-heptadiene

Catalog No.
S14507374
CAS No.
61227-92-7
M.F
C13H28Si2
M. Wt
240.53 g/mol
Availability
In Stock
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3,5-Bis(trimethylsilyl)-3,4-heptadiene

CAS Number

61227-92-7

Product Name

3,5-Bis(trimethylsilyl)-3,4-heptadiene

Molecular Formula

C13H28Si2

Molecular Weight

240.53 g/mol

InChI

InChI=1S/C13H28Si2/c1-9-12(14(3,4)5)11-13(10-2)15(6,7)8/h9-10H2,1-8H3

InChI Key

KYIPUKUYFUESSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=C(CC)[Si](C)(C)C)[Si](C)(C)C

3,5-Bis(trimethylsilyl)-3,4-heptadiene is an organosilicon compound characterized by its unique structure featuring two trimethylsilyl groups attached to a heptadiene backbone. Its molecular formula is C13H28Si2C_{13}H_{28}Si_2 and it has a molecular weight of approximately 256.5 g/mol . This compound is notable for its potential applications in organic synthesis and as a reagent in various

  • Electrophilic Addition: The double bonds in the heptadiene structure can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions where nucleophiles replace the trimethylsilyl groups under suitable conditions.
  • Polymerization: Due to its diene nature, it may serve as a monomer in polymerization reactions, particularly in radical or cationic polymerization processes.

The synthesis of 3,5-Bis(trimethylsilyl)-3,4-heptadiene typically involves the following methods:

  • Hydrosilylation: This method involves the addition of trimethylsilyl groups to a suitable diene precursor under catalytic conditions.
  • Cross-Coupling Reactions: Utilizing palladium or nickel catalysts, this approach allows for the formation of carbon-silicon bonds through coupling reactions involving organosilicon halides and alkenes.
  • Dehydrohalogenation: This method can be employed to remove halogen atoms from precursors to form the desired diene structure.

While specific studies on the interactions of 3,5-Bis(trimethylsilyl)-3,4-heptadiene are sparse, similar compounds have shown interesting interactions with biological macromolecules. For instance:

  • Protein Binding Studies: Organosilicon compounds often exhibit unique binding profiles with proteins due to their silicon content.
  • Enzyme Inhibition: Some related compounds have been evaluated for their ability to inhibit enzyme activity, suggesting potential therapeutic applications.

Several compounds share structural similarities with 3,5-Bis(trimethylsilyl)-3,4-heptadiene. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,3-Dimethyl-1,2-butadieneDieneLacks silicon; used primarily in polymer synthesis.
1,6-HexadieneDieneSimple hydrocarbon; less reactivity compared to heptadienes.
3,4-Dimethyl-1-penteneDieneShorter carbon chain; different reactivity profile.
2-Methyl-1,3-butadieneDieneContains fewer silicon atoms; different applications.

The presence of two trimethylsilyl groups in 3,5-Bis(trimethylsilyl)-3,4-heptadiene enhances its stability and reactivity compared to these similar compounds.

Exact Mass

240.17295396 g/mol

Monoisotopic Mass

240.17295396 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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